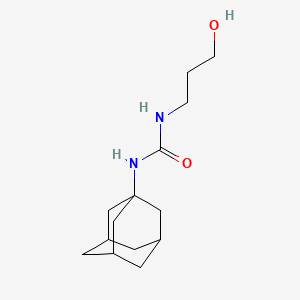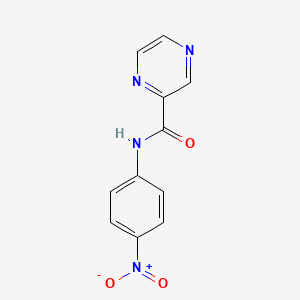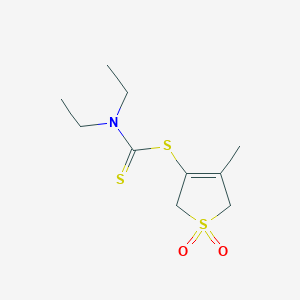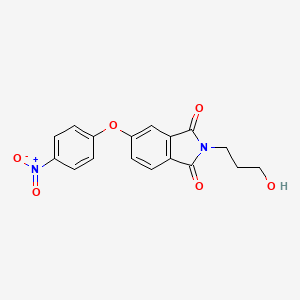![molecular formula C17H13Cl2FN4OS2 B4916170 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea](/img/structure/B4916170.png)
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a complex organic compound that features a thiadiazole ring, a dichlorobenzyl group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of the thiadiazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Fluorophenyl Urea Group: The final step involves the reaction of the intermediate with 4-fluoroaniline and phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features.
Agriculture: The compound can be investigated for its potential as a pesticide or herbicide.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a range of biological activities.
Dichlorobenzyl Derivatives: Compounds with the dichlorobenzyl group are known for their antimicrobial properties.
Fluorophenyl Urea Derivatives: These compounds are explored for their potential in medicinal chemistry.
Uniqueness
1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4OS2/c18-11-2-1-10(14(19)7-11)8-26-9-15-23-24-17(27-15)22-16(25)21-13-5-3-12(20)4-6-13/h1-7H,8-9H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLGXPGFCORHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-cyclopropyl-N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4916098.png)



![5-acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4916128.png)

![2-[(4-methyl-3-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4916134.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B4916135.png)
![1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4916140.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B4916161.png)
![4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4916168.png)
![3-[(2-Phenoxyacetyl)amino]-3-phenylpropanoic acid](/img/structure/B4916174.png)
![N-[(OXOLAN-2-YL)METHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4916190.png)
